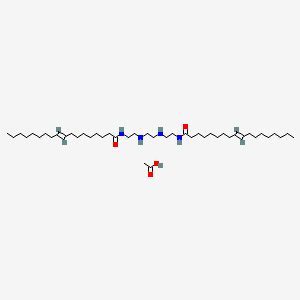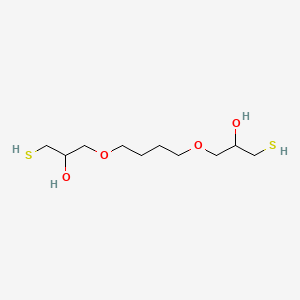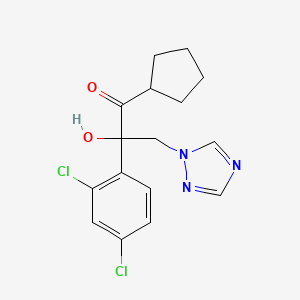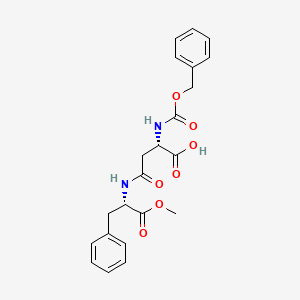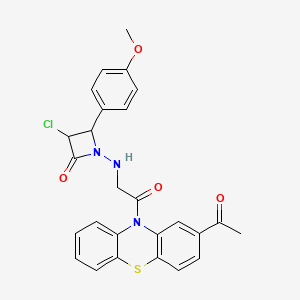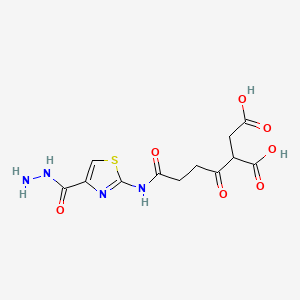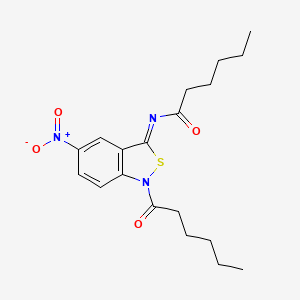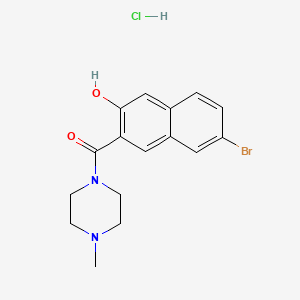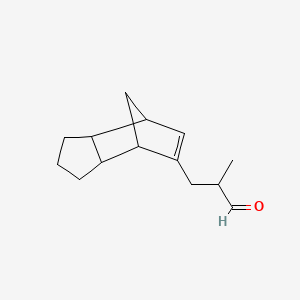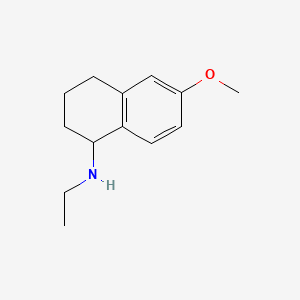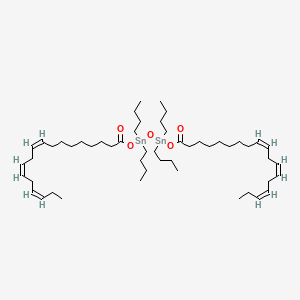
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane is a complex organotin compound It is characterized by its unique structure, which includes multiple butyl and octadecatrienoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane typically involves the reaction of tin-based precursors with octadecatrienoic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: Reduction reactions can modify the tin centers or the organic ligands.
Substitution: The butyl or octadecatrienoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different functional groups .
Applications De Recherche Scientifique
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Mécanisme D'action
The mechanism by which (9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane exerts its effects involves interactions with various molecular targets. In catalysis, the tin centers play a crucial role in activating substrates and facilitating reaction pathways. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z,15Z)-1,3-bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane: Similar in structure but with octyl groups instead of butyl groups.
(9Z,12Z,15Z)-Methyl linolenate: Shares the octadecatrienoate moiety but lacks the tin centers.
Uniqueness
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane is unique due to its combination of butyl and octadecatrienoate groups with tin centers. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
94349-25-4 |
|---|---|
Formule moléculaire |
C52H94O5Sn2 |
Poids moléculaire |
1036.7 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxystannyl]oxystannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*4-3-,7-6-,10-9-;;;;;;; |
Clé InChI |
PRJODLXXQASPMM-ZCZKTWPWSA-L |
SMILES isomérique |
CCCC[Sn](O[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(CCCC)CCCC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


